Pimobendan is a benzimidazole-pyridazinone derivative [[28], []] classified as an inodilator, meaning it exhibits both inotropic and vasodilatory properties [[15], []]. In scientific research, pimobendan serves as a valuable tool for investigating cardiac function, particularly in animal models of heart failure [[8], [], [], [], []].
Related Compounds
O-Desmethylpimobendan (ODMP)
Compound Description: O-Desmethylpimobendan (ODMP) is the primary active metabolite of pimobendan. Like pimobendan, ODMP exhibits both positive inotropic and vasodilator effects. It is formed through hepatic O-demethylation of pimobendan. []
Relevance to Pimobendan: ODMP is structurally very similar to pimobendan, differing only by the absence of a methyl group. [] Both compounds contribute to the overall therapeutic effect of pimobendan administration. Several studies investigate the pharmacokinetics of both pimobendan and ODMP to understand their combined role in treating heart conditions. [, , , ]
Milrinone
Compound Description: Milrinone is another inotropic drug belonging to the class of bipyridine derivatives. It primarily acts as a phosphodiesterase-III (PDE-III) inhibitor, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This results in enhanced calcium influx into cardiac myocytes, promoting stronger cardiac contractions. [, , ]
Amrinone
Compound Description: Amrinone, a bipyridine derivative, is another positive inotropic agent that exerts its effects by inhibiting PDE-III. This mechanism elevates intracellular cAMP levels, leading to enhanced calcium influx and stronger cardiac contractions. []
Furosemide
Compound Description: Furosemide is a loop diuretic commonly used in the management of heart failure. It acts by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This action reduces sodium reabsorption, leading to increased urine production and ultimately decreasing fluid overload associated with heart failure. []
Digoxin
Compound Description: Digoxin is a cardiac glycoside that enhances cardiac contractility by inhibiting the sodium-potassium ATPase pump in cardiac myocytes. This inhibition increases intracellular calcium concentration, leading to stronger cardiac contractions. []
Relevance to Pimobendan: Both digoxin and pimobendan are positive inotropic agents used in treating heart failure, although their mechanisms of action differ. [, ] Digoxin increases intracellular calcium through sodium-potassium ATPase inhibition, while pimobendan sensitizes the heart muscle to calcium and inhibits PDE-III to a lesser extent. [, , ] While both are used to improve cardiac function, their combined use, especially at higher doses, requires caution due to the potential for cardiac arrhythmias. []
Benazepril
Compound Description: Benazepril is an angiotensin-converting enzyme (ACE) inhibitor commonly used in managing heart failure and hypertension. It works by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This reduces vasoconstriction and aldosterone secretion, ultimately leading to vasodilation and reduced fluid retention. []
Relevance to Pimobendan: Benazepril and pimobendan are both commonly used in the management of heart failure, but they target different aspects of the disease. [] Benazepril primarily addresses neurohormonal activation and reduces afterload, while pimobendan improves cardiac contractility and offers vasodilatory effects. [] While both drugs have been shown to improve clinical outcomes in dogs with myxomatous mitral valve disease, a study indicated that pimobendan might be associated with a longer time before intensification of CHF treatment compared to benazepril. []
Isoproterenol
Compound Description: Isoproterenol is a non-selective β-adrenergic agonist that exerts positive inotropic and chronotropic effects on the heart. It acts by stimulating β-adrenergic receptors in the heart, leading to increased cAMP production and subsequent enhancement of calcium influx. [, ]
Relevance to Pimobendan: Isoproterenol is primarily used in research settings to study cardiac function and drug interactions. [, ] Studies have shown that isoproterenol can potentiate the positive inotropic effects of pimobendan in failing myocardium. [] This suggests that combining a β-adrenergic agonist with pimobendan may have additive effects on cardiac contractility.
MCI-154
Compound Description: MCI-154 is a cardiotonic agent that enhances cardiac contractility by sensitizing the contractile proteins in cardiac myocytes to calcium. This mechanism allows for stronger contractions without significantly increasing intracellular calcium levels. []
Relevance to Pimobendan: Both MCI-154 and pimobendan share the ability to enhance cardiac contractility through calcium sensitization. [, ] While the precise mechanisms may differ slightly, both agents enhance the sensitivity of the contractile apparatus to calcium, leading to stronger contractions without significantly increasing intracellular calcium levels.
Sulmazole
Compound Description: Sulmazole is a cardiotonic agent that primarily exerts its effects by inhibiting PDE-III, leading to increased intracellular cAMP levels and enhanced calcium sensitivity of the contractile proteins. []
Adibendan
Compound Description: Adibendan is a cardiotonic agent belonging to the class of bipyridine derivatives that enhances cardiac contractility primarily by increasing the sensitivity of contractile proteins to calcium. []
Relevance to Pimobendan: Adibendan and pimobendan share a similar mechanism of action by enhancing the sensitivity of the contractile apparatus to calcium, leading to increased contractility. [, ] Although they are structurally different, both agents highlight the importance of calcium sensitization in improving cardiac function.
Classification and Source
Pimobendan belongs to the class of drugs known as phosphodiesterase inhibitors. It is classified as a calcium sensitizer, which means it enhances the sensitivity of cardiac muscle to calcium, thereby improving contractility. The compound is synthesized from acetanilide and various other reagents through multiple synthetic pathways .
Synthesis Analysis
The synthesis of pimobendan involves several steps, with various methods reported in the literature. A notable synthesis method includes:
Starting Materials: Acetanilide and 2-chloropropionyl chloride are used.
Reaction Steps:
The first step involves the formation of an intermediate compound through a reaction with a Lewis acid catalyst.
Subsequent nitration reactions yield further derivatives.
A nucleophilic substitution reaction with diethyl malonate occurs, followed by hydrolysis.
The final steps involve decarboxylation and cyclization reactions facilitated by hydrazine hydrate.
Yield: Recent methods have reported yields up to 72% using readily available starting materials, emphasizing efficiency and safety in the synthetic process .
Technical Parameters
Reagents Used: Lewis acids, nitric acid, sodium methoxide, sodium hydroxide, noble metal catalysts.
Conditions: Reactions typically occur under controlled temperatures and pH adjustments to optimize yields.
Molecular Structure Analysis
Pimobendan has a complex molecular structure characterized by its formula C19H18N4O2 and molar mass of approximately 334.379 g/mol. The compound features multiple functional groups including:
Chirality: Pimobendan exists as a racemic mixture .
Chemical Reactions Analysis
Pimobendan undergoes various chemical reactions during its synthesis, including:
Friedel-Crafts Acylation: Used to introduce acyl groups into aromatic compounds.
Nitration: Introduces nitro groups which are crucial for further reactions.
Hydrazine Cyclization: Converts certain intermediates into the final pyridazinone structure.
These reactions are critical for constructing the complex molecular architecture required for pimobendan's pharmacological activity .
Mechanism of Action
Pimobendan acts primarily by increasing myocardial contractility through two mechanisms:
Calcium Sensitization: It enhances the binding efficiency of cardiac troponin to calcium ions present during systole, leading to improved contraction strength without significantly increasing oxygen consumption in normal hearts.
Phosphodiesterase Inhibition: By inhibiting phosphodiesterase 3, it increases intracellular cyclic adenosine monophosphate levels, resulting in vasodilation and reduced preload on the heart .
Relevant Data
Studies indicate that pimobendan significantly improves cardiac output and reduces symptoms associated with heart failure in dogs.
Physical and Chemical Properties Analysis
Pimobendan exhibits several notable physical and chemical properties:
Appearance: Typically presented as a white or off-white crystalline powder.
Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
Stability: Stable under normal conditions but requires protection from moisture.
Key Properties
Property
Value
Molecular Formula
C19H18N4O2
Molar Mass
334.379 g/mol
Melting Point
Not specified
Solubility
Soluble in ethanol
Applications
Pimobendan is primarily used in veterinary medicine for:
Management of Heart Failure: Particularly effective in dogs with congestive heart failure due to myxomatous mitral valve disease or dilated cardiomyopathy.
Improvement of Quality of Life: Clinical studies demonstrate that it significantly enhances the quality of life for affected animals compared to traditional treatments like benazepril .
Research Applications
Additionally, ongoing research explores pimobendan's potential applications in human medicine, particularly concerning heart failure management.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
P505-15 Acetate is a selective spleen tyrosine kinase (SYK) inhibitor. It acts by suppressing leukocyte immune function and inflammation, and leading to a reduction in arthritis score and attenuated histological damage.
p38 MAPK inhibitor IV is an ATP-competitive inhibitor of p38 MAP kinases with IC50 values of 0.13, 0.55, 5.47, and 8.63 μM for p38α, p38β, p38𝝌, and p38δ, respectively, in vitro. It also inhibits LPS-induced TNF-α and IL-1β cytokine production (IC50s = 22 and 44 nM, respectively) in human peripheral blood mononuclear cells. Cell-permeable potent and ATP-competitive inhibitor of p38 p38 MAP Kinase Inhibitor IV is an ATP-competitive inhibitor of p38α/β MAPK with IC50 values of 130 nM for p38α and 550 nM for p38β. It is much less active with ≤23% inhibition at 1 μM against p38γ/σ, ERK1/2, and JNK1/2/3. Shown to be more effective than SB 203580 in inhibiting LPS-induced IL-1β release from hPBMC (100% vs. 50% inhibition with 100 μM inhibitor). A recent study showed that p38 MAP Kinase Inhibitor IV could consistently and significantly enhance reprogramming and iPS cell generation from somatic cells.
P516-0475 is a novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO. This compound induces quorum sensing by stabilizing SHP pheromones in culture.